N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzimidazole moiety, which is known for its biological activity, and a hydrazide group, which is often involved in the formation of hydrazones and other derivatives.
Preparation Methods
The synthesis of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves a multi-step process. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to produce 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product .
Chemical Reactions Analysis
N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the hydrazide group to hydrazine derivatives.
Substitution: The benzimidazole moiety can participate in nucleophilic aromatic substitution reactions, especially when electron-withdrawing groups are present on the aromatic ring.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing benzimidazole and hydrazide functionalities.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition, antimicrobial activity, and anticancer properties.
Medicine: Due to its potential biological activity, it may be explored for drug development, particularly in the areas of infectious diseases and cancer.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is not well-documented. based on its structure, it is likely to interact with biological targets through the benzimidazole moiety, which can bind to enzymes or receptors. The hydrazide group may also play a role in its activity by forming covalent bonds with target molecules, leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can be compared with other compounds containing benzimidazole and hydrazide groups. Similar compounds include:
- N’-[(E)-(4-chlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- N’-[(E)-(2-bromophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- N’-[(E)-(4-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
These compounds share similar core structures but differ in the substituents on the aromatic ring, which can influence their chemical reactivity and biological activity. The uniqueness of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide lies in the presence of the tert-butyl group, which can affect its steric properties and interactions with biological targets.
Properties
Molecular Formula |
C21H24N4OS |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C21H24N4OS/c1-21(2,3)16-11-9-15(10-12-16)13-22-24-19(26)14-27-20-23-17-7-5-6-8-18(17)25(20)4/h5-13H,14H2,1-4H3,(H,24,26)/b22-13+ |
InChI Key |
WLQIXGCFIHQJDC-LPYMAVHISA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
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